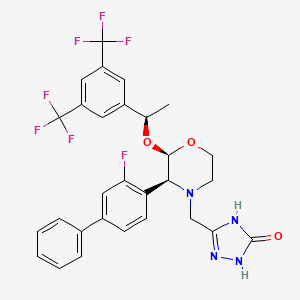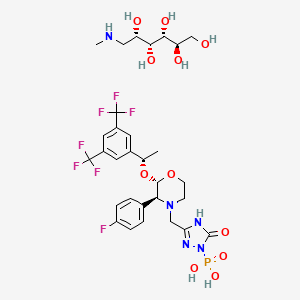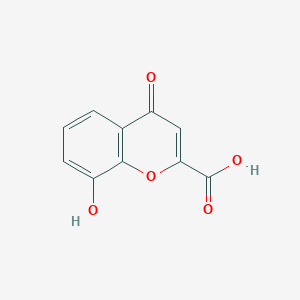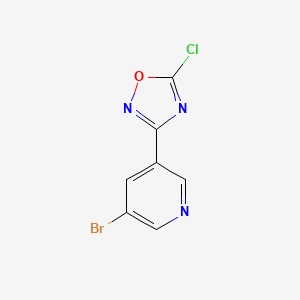
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is a derivative of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist. The compound has a molecular formula of C29H25F7N4O3 and a molecular weight of 610.52 g/mol . It is characterized by the presence of fluorinated biphenyl groups and a triazolone ring structure.
Preparation Methods
The synthesis of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves multiple steps, starting from commercially available precursors. The key synthetic route includes the formation of oxazole rings, which are crucial intermediates . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated biphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated products.
Scientific Research Applications
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, particularly its binding affinity to NK-1 receptors.
Medicine: As a derivative of Aprepitant, it is investigated for its potential therapeutic effects in treating conditions like chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves its binding to NK-1 receptors, which are involved in the regulation of nausea and vomiting. By antagonizing these receptors, the compound can inhibit the action of substance P, a neuropeptide associated with emesis. This interaction disrupts the signaling pathways that lead to nausea and vomiting, providing therapeutic benefits in clinical settings.
Comparison with Similar Compounds
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is unique due to its specific fluorinated biphenyl structure and its high selectivity for NK-1 receptors. Similar compounds include:
Aprepitant: The parent compound, which also targets NK-1 receptors but has a different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK-1 receptor antagonist with a different chemical structure and longer half-life.
These compounds share similar therapeutic applications but differ in their pharmacokinetic properties and chemical structures.
Properties
Molecular Formula |
C29H25F7N4O3 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2-fluoro-4-phenylphenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(19-11-20(28(31,32)33)14-21(12-19)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)22-8-7-18(13-23(22)30)17-5-3-2-4-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI Key |
CECJEEHSZLERNK-RENKICTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
